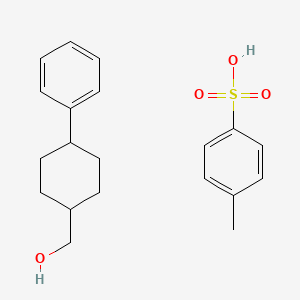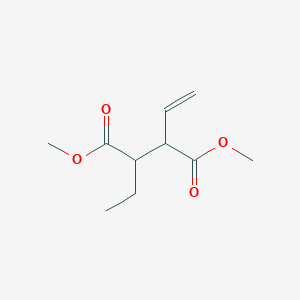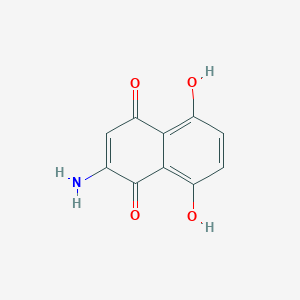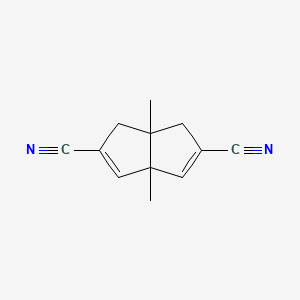![molecular formula C20H17BrO5 B14408351 9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy- CAS No. 87393-66-6](/img/structure/B14408351.png)
9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy- is a derivative of anthraquinone, an aromatic organic compound. Anthraquinone derivatives are known for their diverse applications in dyes, pharmaceuticals, and as intermediates in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy- typically involves the following steps:
Oxidation of Anthracene: Anthracene is oxidized using chromium (VI) as the oxidant to produce anthraquinone.
Friedel-Crafts Reaction: Benzene and phthalic anhydride react in the presence of aluminum chloride (AlCl3) to form o-benzoylbenzoic acid, which is then cyclized to anthraquinone.
Diels-Alder Reaction: Naphthoquinone and butadiene undergo a Diels-Alder reaction followed by oxidative dehydrogenation to yield anthraquinone.
Industrial Production Methods
Commercial production of anthraquinone derivatives involves large-scale oxidation of anthracene, Friedel-Crafts technology, and Diels-Alder chemistry .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Anthraquinone can be oxidized to form various quinones.
Reduction: Reduction with copper yields anthrone.
Substitution: Sulfonation with sulfuric acid produces anthraquinone-1-sulfonic acid, which can further react to form chlorinated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromium (VI) compounds.
Reducing Agents: Copper.
Sulfonating Agents: Sulfuric acid.
Major Products
Anthrone: Formed by reduction.
Chlorinated Derivatives: Formed by sulfonation and subsequent reactions.
Applications De Recherche Scientifique
9,10-Anthracenedione derivatives have significant applications in various fields:
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione derivatives involves:
Reduction to Dihydroxyanthracene: This compound can react with lignin, degrading it and making it more water-soluble.
Enzyme Inhibition: Some derivatives inhibit enzymes like topoisomerase I, which is a target for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthraquinone: The parent compound, used widely in dyes and as a digester additive in papermaking.
Anthrone: A reduced form of anthraquinone, used in organic synthesis.
Chlorinated Anthraquinones: Formed by sulfonation and chlorination, used in various industrial applications.
Propriétés
Numéro CAS |
87393-66-6 |
|---|---|
Formule moléculaire |
C20H17BrO5 |
Poids moléculaire |
417.2 g/mol |
Nom IUPAC |
3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H17BrO5/c1-10(22)12(5-6-21)7-11-8-14-18(16(24)9-11)20(26)17-13(19(14)25)3-2-4-15(17)23/h2-4,8-9,12,23-24H,5-7H2,1H3 |
Clé InChI |
QXVYLTKRRFYQEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CCBr)CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


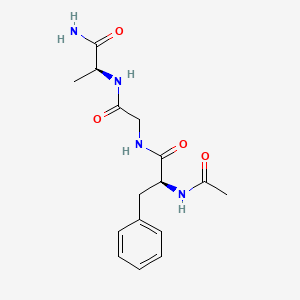
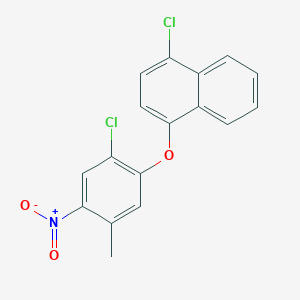
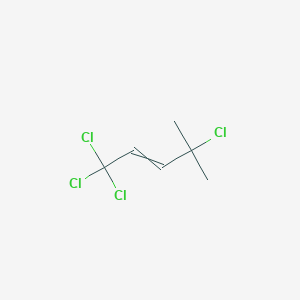
![Glycine, N-(carboxymethyl)-N-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14408303.png)
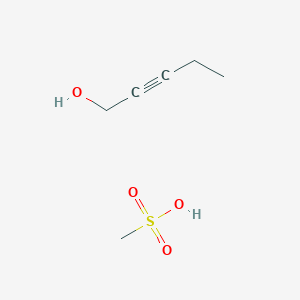
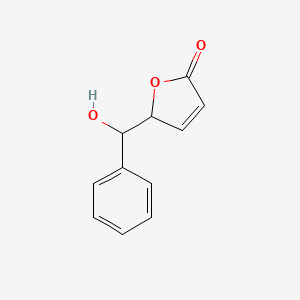
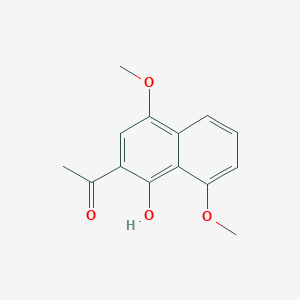
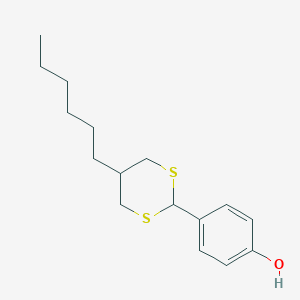
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid](/img/structure/B14408319.png)

